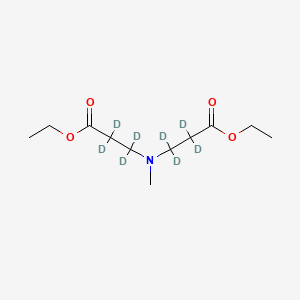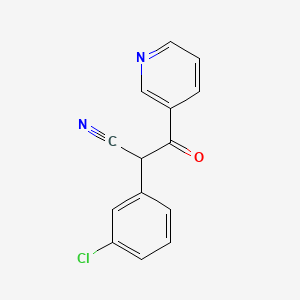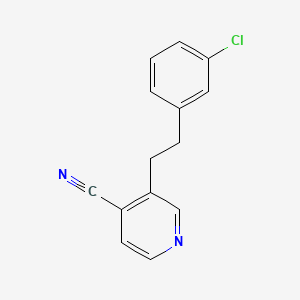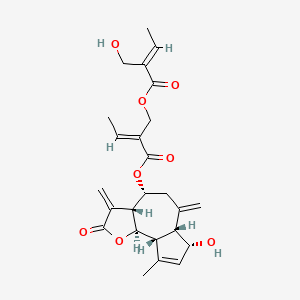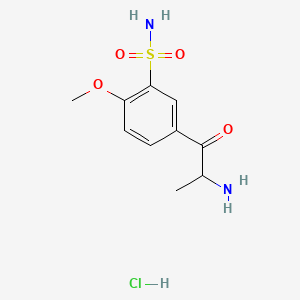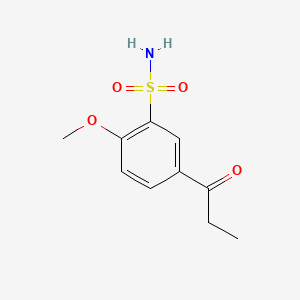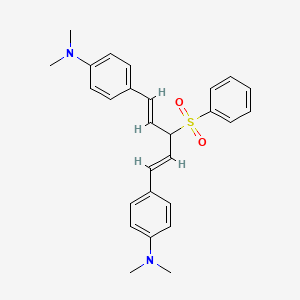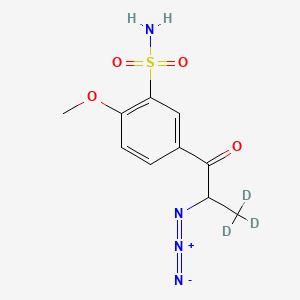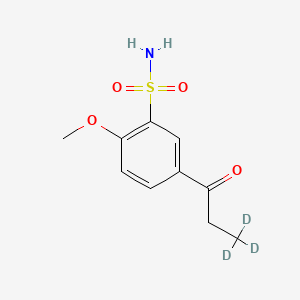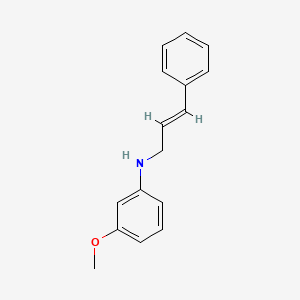![molecular formula C19H21NO7 B562502 2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4'-nitrophenyl Carbonate CAS No. 1076198-54-3](/img/structure/B562502.png)
2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4'-nitrophenyl Carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4'-nitrophenyl Carbonate (MMPNC) is an organic compound used in scientific research applications. It is a colorless solid that is soluble in organic solvents. MMPNC has a wide range of applications in chemical synthesis and research due to its unique properties, such as its low toxicity and high solubility. This article will discuss the synthesis method of MMPNC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
The compound falls within the realm of heterocyclic chemistry , specifically focusing on 1,2,3-triazole derivatives . Heterocycles containing the 1,2,3-triazole moiety have gained significant attention due to their diverse biological activities and potential medicinal applications .
Antitumor Activity
Summary:
The compound exhibits cytotoxic properties and has been evaluated for its antitumor activity against HL-60 (human leukemia cancer cell) lines using the standard MTT assay.
Experimental Procedure:
Results:
The newly synthesized heterocycle’s structure is confirmed through X-ray diffraction and spectral analyses . Notably, this compound demonstrates promising antitumor activity.
Other Potential Applications
Summary:
Apart from antitumor activity, the compound’s broader applications include:
- Anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities : Heterocycles based on the 1,2,3-triazole moiety have been explored in drug development .
- Pharmacological Profile : The pyrazole ring, a significant heterocyclic component, is found in commonly used drugs with properties such as anti-inflammatory, analgesic, vasodilator, and antidepressant effects. It can also be utilized for cancer treatment, combating obesity, and providing cytoprotection .
- Hydrazones : These compounds exhibit a wide range of biological and pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, antifungal, antitubercular, antiviral, anticancer, and more. Hydrazones can also be used for sensor materials that detect fluoride ions, cyanide ions, heavy metals, and toxic gases .
Eigenschaften
IUPAC Name |
[1-[(4-methoxyphenyl)methoxy]-2-methylpropan-2-yl] (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO7/c1-19(2,13-25-12-14-4-8-16(24-3)9-5-14)27-18(21)26-17-10-6-15(7-11-17)20(22)23/h4-11H,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPBPKZDIHSKNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1=CC=C(C=C1)OC)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662106 |
Source


|
| Record name | 1-[(4-Methoxyphenyl)methoxy]-2-methylpropan-2-yl 4-nitrophenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4'-nitrophenyl Carbonate | |
CAS RN |
1076198-54-3 |
Source


|
| Record name | 2-[(4-Methoxyphenyl)methoxy]-1,1-dimethylethyl 4-nitrophenyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Methoxyphenyl)methoxy]-2-methylpropan-2-yl 4-nitrophenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


